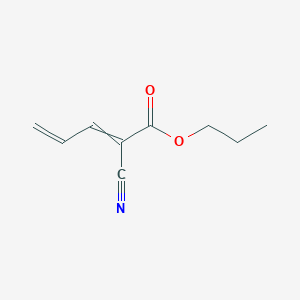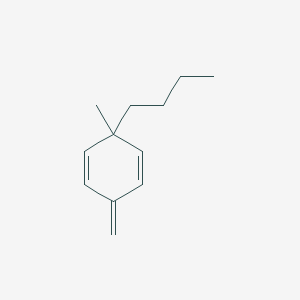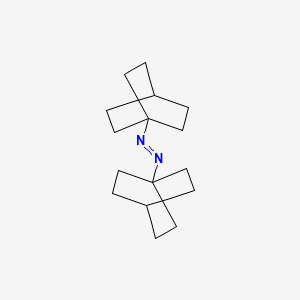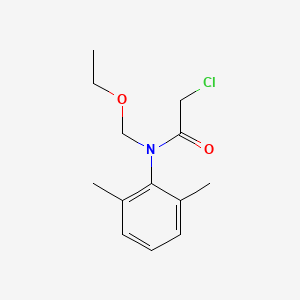
2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a dimethylphenyl group, and an ethoxymethyl group attached to the acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reactions and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups.
Oxidation Reactions: N-oxides of the original compound.
Reduction Reactions: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)-N-(ethoxymethyl)acetamide
- 2-Chloro-N-(2-methylphenyl)-N-(ethoxymethyl)acetamide
Uniqueness
2-Chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide is unique due to the presence of both the chloro and ethoxymethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
81634-16-4 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-4-17-9-15(12(16)8-14)13-10(2)6-5-7-11(13)3/h5-7H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
GIIBBZMGSATJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN(C1=C(C=CC=C1C)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


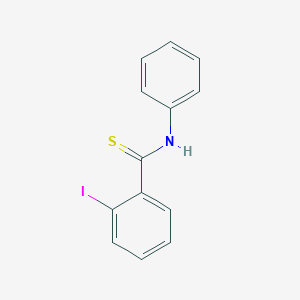
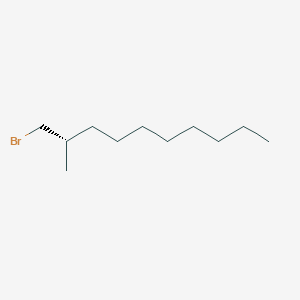

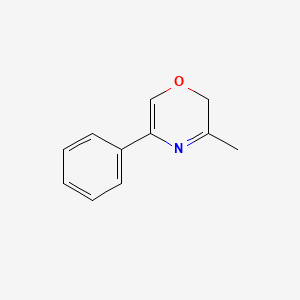


![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)

